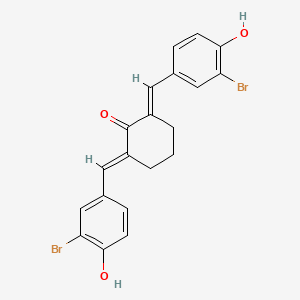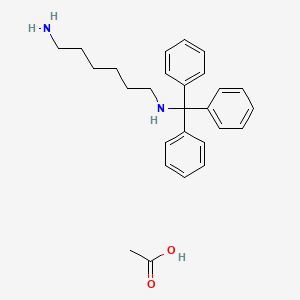
3,5-Difluoro-4-methoxycinnamic acid
Overview
Description
The compound 3,5-difluoro-4-methoxycinnamic acid is not directly studied in the provided papers. However, related compounds with similar functional groups and structural motifs have been investigated, which can provide insights into the properties and reactivity of this compound. For instance, the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveals information about the spectroscopic characteristics and crystal structure that could be relevant to the cinnamic acid derivative . Similarly, the bacterial degradation of 3,4,5-trimethoxycinnamic acid provides information on the metabolic pathways and potential environmental breakdown of methoxycinnamic acids .
Synthesis Analysis
The synthesis of related compounds, such as 3,5-dimethoxy-2,4-difluorobenzoic acid, involves a multi-step process starting from tetrafluorobenzoic acid, which includes nitration, methoxyl substitution, reduction, diazotisation, and further reduction . This synthesis route could potentially be adapted for the synthesis of this compound by incorporating appropriate modifications to introduce the cinnamic acid moiety.
Molecular Structure Analysis
The molecular and crystal structures of matrices for MALDI-TOF-MS, such as 3,5-dimethoxy-4-hydroxycinnamic acid, provide insights into the hydrogen bonding and crystal packing that could be expected for this compound . The presence of methoxy and carboxylic groups in these compounds suggests that similar intermolecular interactions could be present in the difluoro derivative.
Chemical Reactions Analysis
The photochemical reactions of 4-methoxycinnamic acid derivatives, such as the formation of [2+2] cycloaddition and Diels-Alder adducts upon UV irradiation, indicate the potential reactivity of the cinnamic acid moiety under specific conditions . This suggests that this compound may also undergo similar photochemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some predictions. For example, the small energy gap between the frontier molecular orbitals in the pyrazole derivative suggests potential nonlinear optical activity, which could also be a property of interest for the cinnamic acid derivative . The degradation study of trimethoxycinnamic acid by Pseudomonas putida indicates that methoxycinnamic acids can be metabolized by bacteria, releasing methanol in the process . This could imply that this compound might also be subject to biodegradation under certain environmental conditions.
Scientific Research Applications
Antioxidant Properties and Biological Activities
- 4-hydroxy-3-methoxycinnamic acid, a related compound, is known for its antioxidant properties, which may offer benefits against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. The compound's antioxidant properties are linked to various biological activities in many foods (Silva & Batista, 2017).
Applications in Food Industry and Health
- Ferulic acid (4-hydroxy-3-methoxycinnamic acid) shows potential applications in the food industry and health markets due to its high antioxidant properties. This includes use in extracting high-value compounds from agricultural waste materials (Barberousse et al., 2008).
Photochemical Reaction Products
- 4-methoxycinnamic acid-3'-methylbutyl ester, a variant, undergoes UV irradiation to produce cycloaddition and Diels-Alder adducts, indicating potential applications in photochemical reactions (Schrader et al., 1994).
Anticancer Effects
- Ferulic acid (4-hydroxy-3-methoxycinnamic acid) exhibits anticancer effects through cell cycle arrest and autophagy in cervical cancer cell lines. These findings suggest potential therapeutic applications in cancer treatment (Gao et al., 2018).
Pharmaceutical Functions
- Ferulic acid is an effective component in Chinese medicine, demonstrating a range of pharmaceutical functions like antimicrobial, anti-inflammatory, and anticancer activities. It's widely used in the food and cosmetic industries for various applications (Ou & Kwok, 2004).
Metabolism and Health Benefits
- Metabolites of hydroxycinnamic acids like 3"-methoxycinnamic acid-4"-sulfate, derived from apples, show significant variation in urinary excretion and potential health benefits (Rubió et al., 2021).
Serotonergic System Modulation
- Ferulic acid (4-hydroxy-3-methoxycinnamic acid) demonstrates antidepressant-like effects, modulating the serotonergic system in animal models. This suggests its potential in treating mood disorders (Zeni et al., 2012).
Solubility in Supercritical Carbon Dioxide
- The solubility of hydroxycinnamic acids, including 4-hydroxy-3-methoxycinnamic acid (ferulic acid), in supercritical carbon dioxide is significant for their extraction from natural substrates. This has implications for industrial applications (Murga et al., 2003).
Therapeutic Applications and Derivatives
- Ferulic acid and its derivatives show extensive therapeutic applications, including in the treatment of diabetes, cancer, and cardiovascular diseases, due to their antioxidative and anti-inflammatory actions. The compound's structure makes it a suitable substrate for various formulations (Babbar et al., 2021).
Magnetic Properties in Coordination Polymers
- Derivatives of cinnamic acid, including methoxycinnamic acid isomers, are used in synthesizing lanthanide complexes and one-dimensional coordination polymers, showing field-induced slow relaxation of magnetization (Khalfaoui et al., 2017).
Safety and Hazards
properties
IUPAC Name |
(E)-3-(3,5-difluoro-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETUIHJOEHNQBZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1F)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



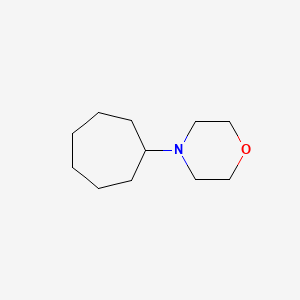
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)
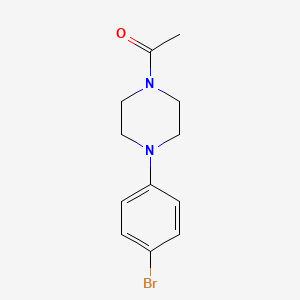
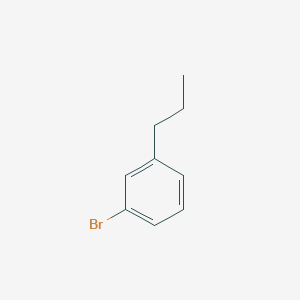
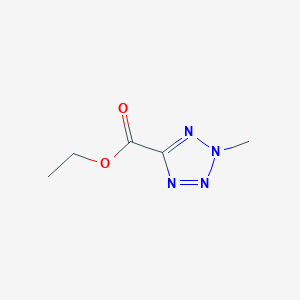
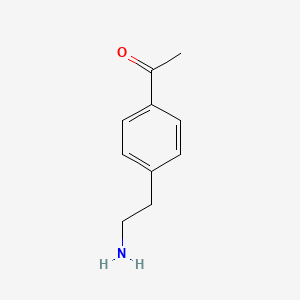
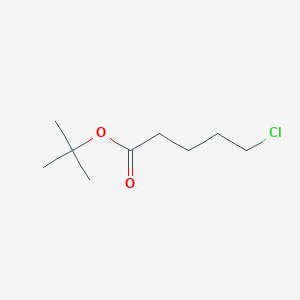
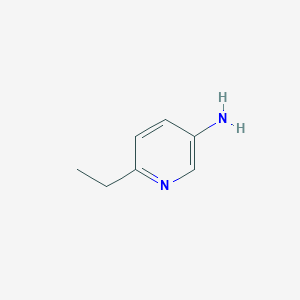

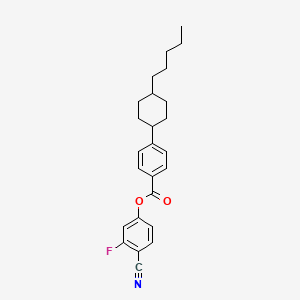
![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)
